molecular formula C4H9ClN2O3 B7818121 Glycylglycine hydrochloride CAS No. 23851-28-7

Glycylglycine hydrochloride

Cat. No.: B7818121
CAS No.: 23851-28-7
M. Wt: 168.58 g/mol
InChI Key: YHBAZQDEMYQPJL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Glycylglycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and alkylating agents.

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form glycine.

Mechanism of Action

The mechanism of action of glycylglycine hydrochloride involves its role as a buffer, maintaining the pH of biological systems within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. Additionally, it enhances the solubility of recombinant proteins by generating an osmophobic effect that induces the overexpression of heat shock chaperones like DnaK and GroEL in Escherichia coli .

Comparison with Similar Compounds

Glycylglycine hydrochloride is unique due to its simplicity as the smallest dipeptide and its effective buffering capacity. Similar compounds include:

    Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.

    Iminodiacetic acid: Utilized in chelation therapy and as a precursor in the synthesis of herbicides.

    Nitrilotriacetic acid: Employed in detergents and as a chelating agent.

    N-Oxalylglycine: Known for its role as an inhibitor of prolyl hydroxylase.

These compounds share some functional similarities but differ in their specific applications and chemical properties.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAZQDEMYQPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

556-50-3 (Parent)
Record name Glycine, glycyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Glycylglycine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1065342
Record name Glycine, glycyl-, hydrochloride
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13059-60-4, 23851-28-7
Record name Glycylglycine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13059-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycine, glycyl-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, glycyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Glycylglycine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, glycyl-, hydrochloride (1:1)
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Record name Glycine, glycyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-glycylglycine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name N-glycylglycine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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